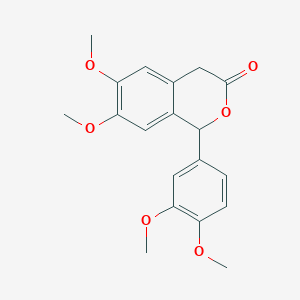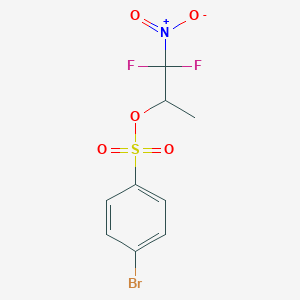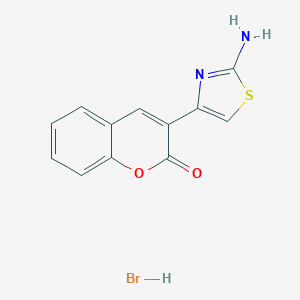
1-Phenylethanone (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-phenyl-N-(1-phenylethylideneamino)-5-prop-2-enyl-4-pyrimidinamine is a member of pyrimidines.
Scientific Research Applications
Anticancer, Antimicrobial, Antioxidant, and Antiviral Activities
1-Phenylethanone derivatives, as part of the pyrimidine hydrazone class, are notable for their wide range of biological activities. Pyrimidine hydrazones are known for their anticancer, antimicrobial, antioxidant, and antiviral properties. These compounds are formed typically by the action of hydrazine on ketones or aldehydes and display efficient central nervous system depressant and analgesic activities. Research has also shown that Schiff bases of pyrimidine hydrazones can be prepared through various chemical reactions and these derivatives hold potent biological activities, including the aforementioned ones (Sanchit et al., 2015), (Srivastav et al., 2015).
Hydrogen Bonding and Molecular Interactions
Phenylhydrazone derivatives of pyrimidine, including those similar to 1-Phenylethanone hydrazone, demonstrate extensive hydrogen bonding, which is crucial in determining their chemical properties and interactions. This bonding includes both intra- and inter-molecular interactions, impacting their structural stability and function. These properties have been studied extensively through spectroscopic and X-ray crystallographic data (Beaton et al., 1987).
Potential as Estrogen Receptor Modulators
Some hydrazone derivatives, including those related to 1-Phenylethanone, have been synthesized and evaluated for their potential as estrogen receptor modulators. These compounds have shown significant biological activities, including anti-implantation, uterotrophic, antiuterotrophic, and anticancer activities, particularly in breast cancer cell lines (Pandey et al., 2002).
properties
Molecular Formula |
C22H22N4 |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
6-methyl-2-phenyl-N-[(E)-1-phenylethylideneamino]-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4/c1-4-11-20-17(3)23-21(19-14-9-6-10-15-19)24-22(20)26-25-16(2)18-12-7-5-8-13-18/h4-10,12-15H,1,11H2,2-3H3,(H,23,24,26)/b25-16+ |
InChI Key |
CWZHXNXJIFCDGG-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=CC=C3)CC=C |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=CC=C3)CC=C |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376872.png)
![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)
![1-[5-Hydroxy-2-methyl-1-(p-tolyl)-3-indolyl]ethanone](/img/structure/B376874.png)
![bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex](/img/structure/B376875.png)
![1-[5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376877.png)
![1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376878.png)
![2-[(E)-2-Phenylethenyl]naphthalene](/img/structure/B376882.png)

![2-(dipentylamino)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B376884.png)
